molecular formula C18H21FN4O4S B2859024 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899733-49-4

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

Cat. No. B2859024
M. Wt: 408.45
InChI Key: HLZMGEGBDZHOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C18H21FN4O4S and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide and its derivatives have been extensively explored for various biological activities. For instance, 4H-thieno[3,4-c]pyrazole derivatives have shown remarkable analgesic, antiinflammatory, antipyretic activities, and platelet antiaggregating activity in preclinical models, which are comparable to those of acetylsalicylic acid (Menozzi et al., 1992). Furthermore, some isoxazoline derivatives prepared from similar molecular frameworks have demonstrated in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria (Shah & Desai, 2007).

Computational and Pharmacological Evaluation

Compounds similar in structure have been computationally and pharmacologically evaluated, revealing potential for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For example, compounds with a similar structure have shown binding to key biological targets and demonstrated moderate inhibitory effects across various assays, with notable analgesic and anti-inflammatory effects attributed to their affinity for COX-2 and 5-LOX (Faheem, 2018).

Anticancer Activity

Derivatives with the fluorophenyl component have been investigated for their anticancer activities. Notably, novel fluoro substituted compounds have shown anti-lung cancer activity in preclinical studies, indicating their potential as therapeutic agents in the treatment of cancer (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

Moreover, novel fluorine-containing pyrazole-based thiazole derivatives have exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, showcasing the broad-spectrum antimicrobial potential of these compounds (Desai et al., 2012).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S/c1-11(2)7-8-20-17(24)18(25)21-16-14-9-28(26,27)10-15(14)22-23(16)13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMGEGBDZHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

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